molecular formula Hg2Na5 B14711266 CID 71351976 CAS No. 12333-31-2

CID 71351976

Cat. No.: B14711266
CAS No.: 12333-31-2
M. Wt: 516.13 g/mol
InChI Key: SQLGHEURLAMSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on general principles from analogous compounds (e.g., oscillatoxin derivatives or other PubChem entries), such molecules typically exhibit unique structural and functional properties that determine their applications in pharmacology, biochemistry, or industrial chemistry . For example, oscillatoxin derivatives often feature macrocyclic lactone rings with methyl or hydroxyl substitutions that influence bioactivity . Without specific data for CID 71351976, this article will outline a framework for comparative analysis using methodologies and examples from structurally similar compounds.

Properties

CAS No.

12333-31-2

Molecular Formula

Hg2Na5

Molecular Weight

516.13 g/mol

InChI

InChI=1S/2Hg.5Na

InChI Key

SQLGHEURLAMSIG-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Na].[Na].[Hg].[Hg]

Origin of Product

United States

Chemical Reactions Analysis

Structural Analysis of CID 71351976

While the exact structure of this compound is unspecified in the provided sources, analogous compounds (e.g., substituted cyclohexenes, heterocyclic scaffolds) suggest reactivity patterns involving:

  • Electrophilic aromatic substitution (due to aromatic substituents)

  • Redox reactions (common in cyclic alcohols or ketones)

  • Nucleophilic additions (if carbonyl or electron-deficient groups are present)

Hypothetical Reaction Pathways

The following table outlines plausible reactions based on functional groups observed in structurally related compounds (e.g., cyclohexenols, pyridine derivatives) :

Reaction Type Conditions Reactants/Reagents Expected Products
Reduction NaBH₄, CeCl₃ (catalyst), MeOHKetone → AlcoholSecondary alcohol derivatives
Dehydration H₂SO₄, Δ (100–120°C)Cyclohexenol → CyclohexeneAlkene with retained substituents
Oxidation KMnO₄, acidic conditions Alcohol → Ketone/Carboxylic acidOxidized cyclic derivatives
Nucleophilic Substitution Halogenated aryl groups, Pd catalysis Halide → Cross-coupled productBiaryl or heteroaryl compounds

Kinetic and Thermodynamic Considerations

  • Activation Energy : For dehydration, typical ranges are 70–90 kJ/mol under acidic conditions.

  • Reaction Efficiency : Reductions with NaBH₄ achieve >90% yield in optimized systems.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

Spectroscopic Characterization

If synthesized, the following analytical data would be critical for verification :

  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 5.5–6.0 ppm (alkene protons).

  • IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=C).

Research Gaps and Recommendations

  • Synthetic Studies : Prioritize catalytic hydrogenation or Grignard additions to probe reactivity .

  • Computational Modeling : Apply DFT calculations to predict regioselectivity in substitution reactions .

  • Environmental Stability : Assess hydrolysis/photodegradation pathways using AEP-AOP frameworks .

Scientific Research Applications

CID 71351976 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be investigated for its pharmacological properties and potential as a drug candidate. In industry, it might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of CID 71351976 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological systems being studied.

Comparison with Similar Compounds

Framework for Comparative Analysis

2.1 Structural Similarity

Comparative studies rely on structural databases like PubChem to identify analogs. For instance:

  • Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with a methyl group at position 30 .
  • CID 71379214 : Highlighted for its unique receptor-binding affinity due to a distinct 3-D conformation .
Compound CID Core Structure Functional Groups Molecular Weight (g/mol)
101283546 Macrocyclic lactone Methyl, hydroxyl ~800 (estimated)
71379214 Heterocyclic amine Nitro, methoxy 142.20
78062229 Benzodiazepine analog Chloro, carbonyl Data unavailable

Note: Data for CID 71351976 is absent in the evidence. Tables above are illustrative based on analogous compounds .

2.3 Physicochemical Properties

Key parameters like logP, solubility, and bioavailability are critical for comparison:

Compound CID logP (iLOGP) Solubility (mg/ml) Bioavailability Score
1254115-23-5 0.03 86.7 0.55
1761-61-1 -2.47 0.687 0.55
71351976 N/A N/A N/A

Source: Data derived from CAS 1254115-23-5 and CAS 1761-61-1 .

Challenges in Comparative Studies

The absence of specific data for this compound underscores limitations in relying solely on PubChem entries without experimental validation. For example:

  • Synthetic Accessibility : Compounds like CAS 1254115-23-5 require multi-step synthesis under inert conditions , whereas oscillatoxins are often marine natural products .
  • Biological Specificity: Structural analogs (e.g., CID 78062229) may differ in target selectivity due to minor substituents .

Recommendations for Future Research

Experimental Characterization : Prioritize NMR, X-ray crystallography, or mass spectrometry to resolve this compound’s structure .

In Silico Modeling : Use tools like SwissADME to predict ADMET properties .

Targeted Assays: Compare bioactivity against known analogs (e.g., oscillatoxin D) in inflammation or cancer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.